molecular formula C10H14N2O3 B13788635 Urea, 1-butyl-3-(2-furoyl)- CAS No. 78371-88-7

Urea, 1-butyl-3-(2-furoyl)-

Cat. No.: B13788635
CAS No.: 78371-88-7
M. Wt: 210.23 g/mol
InChI Key: ODDMOEUFWQJITO-UHFFFAOYSA-N
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Description

Urea, 1-butyl-3-(2-furoyl)-, is a substituted urea derivative featuring a butyl group at the N1 position and a 2-furoyl moiety at the N3 position. For instance, semicarbazide derivatives with 5-substituted aryl-2-furoyl groups (e.g., N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazides) have been synthesized via nucleophilic addition reactions between 5-aryl-2-furoyl hydrazines and benzoyl isocyanates .

Properties

CAS No.

78371-88-7

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-(butylcarbamoyl)furan-2-carboxamide

InChI

InChI=1S/C10H14N2O3/c1-2-3-6-11-10(14)12-9(13)8-5-4-7-15-8/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13,14)

InChI Key

ODDMOEUFWQJITO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, 1-butyl-3-(2-furoyl)-, typically involves the reaction of amines with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which can be performed without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired urea derivatives.

Industrial Production Methods: Industrial production of urea derivatives often involves the use of phosgene or its derivatives to generate the necessary isocyanates or carbamoyl chlorides . These intermediates then react with the appropriate amines to form the desired urea compounds. The process is typically carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-butyl-3-(2-furoyl)-, like other urea derivatives, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions: The reactions of urea derivatives often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of urea derivatives can produce carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, urea, 1-butyl-3-(2-furoyl)- is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals .

Biology: In biological research, urea derivatives are studied for their potential as enzyme inhibitors and pharmaceuticals. They can interact with various biological targets, influencing biochemical pathways and cellular processes .

Medicine: In medicine, urea derivatives are explored for their potential therapeutic applications. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .

Industry: In industry, urea derivatives are used in the production of polymers, resins, and other materials. They can enhance the properties of these materials, such as their strength, durability, and resistance to environmental factors .

Mechanism of Action

The mechanism of action of urea, 1-butyl-3-(2-furoyl)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, urea derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, preventing its normal function . They may also interact with receptors or other proteins, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of urea derivatives, their substituents, bioactivities, and applications:

Compound Class Substituents/Modifications Key Bioactivities Applications/Findings References
Urea, 1-butyl-3-(2-furoyl)- Butyl (N1), 2-furoyl (N3) Anticancer, insecticidal (inferred) Potential pesticidal/anticancer agent (structural analogy) [1, 2]
Tolbutamide Butyl (N1), p-tolylsulfonyl (N3) Hypoglycemic Oral hypoglycemic drug (Type 2 diabetes) [12, 14]
Semicarbazide derivatives Semicarbazide linkage, 5-aryl-2-furoyl Insecticidal, anticancer Effective against Plutella xylostella and HL-60 cancer cells [1, 2]
3-[4-(2-furoyl)-1-piperazinyl]-propanamides 2-furoyl-piperazine, substituted aryl Antibacterial Activity against S. aureus, E. coli (MIC: 8.34–9.24 µM) [8]

Bioactivity Profiles

  • Anticancer Activity : Semicarbazide-furoyl hybrids exhibit IC₅₀ values of 2.5–8.7 µg/mL against HL-60 leukemic cells, attributed to the electron-withdrawing 2-furoyl group enhancing cellular uptake . In contrast, Tolbutamide lacks anticancer activity, emphasizing the role of substituents in bioactivity.
  • Antibacterial vs.
  • Hypoglycemic Activity : Tolbutamide’s p-tolylsulfonyl group binds to pancreatic β-cell sulfonylurea receptors, stimulating insulin release—a mechanism absent in furoyl-substituted ureas .

Toxicity and Limitations

  • Hemolytic Activity : 2-Furoyl-piperazine derivatives exhibit low hemolysis (4.35–15.48%), suggesting favorable safety profiles .
  • Regulatory Restrictions: Compounds like 1-butyl-3-(N-crotonoylsulfanilyl)urea are prohibited in cosmetics due to toxicity risks , underscoring the need for substituent optimization in urea derivatives.

Q & A

Q. What are the standard synthetic routes for preparing urea derivatives like 1-butyl-3-(2-furoyl)-urea, and how are reaction conditions optimized?

The synthesis typically involves coupling a substituted isocyanate with a nucleophilic amine or alcohol. For example, reacting 2-furoyl chloride with 1-butylurea in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization includes varying solvent polarity, temperature, and stoichiometry. Design of Experiments (DoE) methodologies can systematically assess these parameters to maximize yield .

Q. What purification techniques are recommended for isolating 1-butyl-3-(2-furoyl)-urea, and how is purity validated?

Recrystallization from solvents like ethanol or acetonitrile is common. Purity is validated via high-performance liquid chromatography (HPLC) or melting point analysis. For crystalline samples, X-ray diffraction (XRD) using programs like SHELXL refines structural purity, while spectroscopic methods (e.g., NMR, IR) confirm chemical identity .

Q. How is the molecular structure of 1-butyl-3-(2-furoyl)-urea characterized experimentally?

Single-crystal XRD is the gold standard, employing software suites like WinGX or SHELX for data collection and refinement. Spectroscopic techniques (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR, FT-IR) complement structural elucidation by identifying functional groups and substituent connectivity .

Advanced Research Questions

Q. How can researchers determine the solubility profile of 1-butyl-3-(2-furoyl)-urea in ionic liquids or organic solvents?

Gravimetric analysis or headspace gas chromatography measures solubility in solvents like 1-hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF6]). Studies on analogous urea derivatives suggest correlating solubility with solvent polarity and temperature using the Abraham solvation model .

Q. What methodologies resolve contradictions between computational and experimental thermodynamic data (e.g., solubility, partition coefficients)?

Discrepancies arise from force field limitations in molecular dynamics (MD) simulations. Validate computational predictions (e.g., via Joback or Crippen methods) against experimental measurements (e.g., shake-flask for logPP). Multi-method consensus improves reliability .

Q. What crystallographic challenges arise when refining the structure of 1-butyl-3-(2-furoyl)-urea, and how are they addressed?

Disordered solvent molecules or twinning complicate refinement. SHELXL’s robust algorithms handle high-resolution or twinned data by partitioning electron density maps and applying restraints. Complementary techniques like powder XRD or differential scanning calorimetry (DSC) verify phase purity .

Q. How can researchers assess the biological activity and toxicity of 1-butyl-3-(2-furoyl)-urea in vitro?

Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., acetylcholinesterase for anti-Alzheimer potential). Toxicity screening via Ames test or zebrafish models identifies mutagenic or developmental risks. Structure-activity relationships (SAR) guide derivative design .

Q. What computational tools model the electronic properties and reactivity of 1-butyl-3-(2-furoyl)-urea?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Software like Gaussian or ORCA, validated against experimental UV-Vis or cyclic voltammetry data, predicts reactivity sites .

Q. How can structure-activity relationships (SAR) be established for urea derivatives in drug discovery?

Correlate substituent effects (e.g., electron-withdrawing groups on the furoyl ring) with bioactivity data. Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like bacterial enzymes or cancer receptors. In vitro validation refines SAR hypotheses .

Q. What strategies optimize synthetic yield and scalability for 1-butyl-3-(2-furoyl)-urea without compromising purity?

Microwave-assisted synthesis reduces reaction time, while flow chemistry enhances scalability. Process Analytical Technology (PAT) monitors intermediates in real-time via inline spectroscopy. Green chemistry principles (e.g., solvent substitution) improve sustainability .

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